molecular formula C6H10FNO2 B13320941 2-(3-Fluoropyrrolidin-3-yl)acetic acid

2-(3-Fluoropyrrolidin-3-yl)acetic acid

Cat. No.: B13320941
M. Wt: 147.15 g/mol
InChI Key: ZQVXKMMEYHEJLZ-UHFFFAOYSA-N
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Description

2-(3-Fluoropyrrolidin-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C6H10FNO2. This compound features a pyrrolidine ring substituted with a fluorine atom at the third position and an acetic acid moiety at the second position. The presence of the fluorine atom imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyrrolidin-3-yl)acetic acid typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by a fluorine atom. This can be achieved using reagents such as hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(3-Fluoropyrrolidin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropyrrolidin-3-yl)acetic acid
  • 2-(3-Bromopyrrolidin-3-yl)acetic acid
  • 2-(3-Iodopyrrolidin-3-yl)acetic acid

Uniqueness

2-(3-Fluoropyrrolidin-3-yl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

2-(3-fluoropyrrolidin-3-yl)acetic acid

InChI

InChI=1S/C6H10FNO2/c7-6(3-5(9)10)1-2-8-4-6/h8H,1-4H2,(H,9,10)

InChI Key

ZQVXKMMEYHEJLZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC(=O)O)F

Origin of Product

United States

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